3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-13-15-4-1-6-17(12-15)21(25)24-11-9-18(14-24)26-19-8-2-5-16-7-3-10-23-20(16)19/h1-8,10,12,18H,9,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSMQVSSKCIYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then reacted with pyrrolidine under basic conditions to form the quinolin-8-yloxy pyrrolidine intermediate. This intermediate is subsequently acylated with benzonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Key Reaction Pathways
- Oxidation : The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
- Reduction : The nitrile group can be reduced to primary amines using agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur with the benzonitrile group.
Chemistry
In the field of chemistry, 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
The compound is under investigation for its potential bioactive properties. Research indicates that derivatives of quinoline exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The incorporation of the pyrrolidine moiety may enhance cytotoxicity in cancer cell lines, suggesting potential applications in anticancer therapies.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects against various diseases. Its mechanism of action may involve intercalation with DNA, leading to disruption of replication processes. Additionally, it may modulate enzyme activity through interactions facilitated by its structural components.
Industry
In industrial applications, 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile is utilized in the development of novel materials and chemical processes. Its unique properties make it suitable for creating specialized compounds used in pharmaceuticals and agrochemicals.
Case Studies
- Antimicrobial Activity : Studies have shown that similar quinoline derivatives exhibit strong antibacterial properties. For example, certain compounds demonstrated enhanced potency compared to standard antibiotics, indicating that 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile could be a candidate for developing new antimicrobial agents.
- Anticancer Potential : In vitro tests have indicated that compounds with similar structures can induce apoptosis in tumor cells. This suggests that 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile has potential as an anticancer agent, warranting further exploration.
Mechanism of Action
The mechanism of action of 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzonitrile group can further contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound’s quinoline group offers a single nitrogen atom in its heterocycle, contrasting with quinoxaline (two nitrogens) in , which enhances electron-deficient character .
- Benzonitrile is a common motif across all compounds, suggesting shared utility in electronic materials (e.g., as electron-withdrawing groups) .
Key Observations :
- The use of piperidine as a catalyst in coumarin derivatives highlights the importance of basic conditions for cyclization or condensation reactions .
Physical and Spectroscopic Properties
Table 3: Property Comparison
Key Observations :
- The high melting point of the coumarin derivative (330–332°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH2), whereas the target compound’s flexible pyrrolidine may reduce thermal stability .
- IR spectra of analogs show characteristic CN (~2,200 cm⁻¹) and CO (~1,700 cm⁻¹) stretches, which would likely align with the target compound’s functional groups .
Biological Activity
Overview
3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula , this compound integrates a quinoline moiety, a pyrrolidine ring, and a benzonitrile group, which collectively contribute to its bioactivity.
The biological activity of this compound is largely attributed to its structural components:
- Quinoline Moiety : Known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Pyrrolidine Ring : Enhances binding affinity to various enzymes and receptors, influencing their activity.
- Benzonitrile Group : Facilitates interactions with hydrophobic pockets in target proteins, further enhancing bioactivity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile possess activity against Gram-positive bacteria. A comparative study highlighted that certain derivatives demonstrated enhanced potency relative to standard quinolone antibiotics .
Anticancer Potential
The anticancer properties of this compound are being explored through various studies. For example, it has been suggested that the incorporation of the pyrrolidine moiety may enhance cytotoxicity in cancer cell lines. In vitro tests indicated that derivatives with similar structures showed promising results in inducing apoptosis in tumor cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It has been reported that quinoline derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus contributing to their antibacterial effects . Additionally, modifications in the side chains of quinolines have been linked to improved inhibition profiles against various targets.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on compounds with similar structural features revealed that 3-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound was tested against standard treatments, showing superior efficacy in inducing cell death and reducing tumor growth compared to traditional agents like bleomycin .
Q & A
Q. Characterization :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Structural Confirmation : Employ -/-NMR to verify ether and carbonyl linkages, and HRMS for molecular weight validation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
SAR studies should focus on modifying three regions:
Quinoline Core : Substitute the 8-position oxygen with sulfur or amine groups to assess electronic effects on target binding .
Pyrrolidine Spacer : Test enantiomeric pyrrolidine derivatives (e.g., (3R,4R)- vs. (3S,4S)-configurations) to evaluate stereochemical influences on pharmacokinetics .
Benzonitrile Group : Replace the nitrile with carboxylic acid or amide functionalities to modulate solubility and membrane permeability .
Q. Experimental Design :
- In Silico Screening : Perform molecular docking against potential targets (e.g., kinases or bacterial enzymes) using AutoDock Vina to prioritize analogs .
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or kinase inhibition assays (IC) for oncology targets .
Basic: What analytical techniques are critical for detecting impurities in this compound during synthesis?
Methodological Answer:
Key impurities include unreacted quinoline precursors, pyrrolidine dimer byproducts, and oxidized nitrile groups. Recommended techniques:
LC-MS/MS : Identify low-abundance impurities (e.g., pyrrolidine dimers) with a Q-TOF mass spectrometer in positive ion mode .
FT-IR : Detect carbonyl or nitrile group degradation (peaks at ~2240 cm for nitrile, ~1680 cm for carbonyl) .
XRD : Confirm crystallinity and polymorphic forms, which may affect solubility and stability .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability or structural mischaracterization. Mitigation strategies:
Standardize Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .
Re-analyze Key Intermediates : Verify the stereochemistry of pyrrolidine derivatives using chiral HPLC or polarimetry, as enantiomers may exhibit divergent activities .
Cross-Validate Targets : Use CRISPR-edited cell lines or knockout models to confirm target specificity .
Basic: What solvents and reaction conditions are optimal for the final coupling step?
Methodological Answer:
The benzonitrile coupling typically requires:
Q. Workup :
- Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/ethyl acetate 3:1) .
Advanced: What strategies can improve the compound’s metabolic stability in preclinical models?
Methodological Answer:
Deuterium Incorporation : Replace labile hydrogen atoms in the pyrrolidine or benzonitrile groups to slow CYP450-mediated oxidation .
Prodrug Design : Mask the nitrile group as a phosphonate ester to enhance bioavailability and reduce first-pass metabolism .
Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify metabolic hotspots via LC-MS metabolite profiling .
Basic: How to troubleshoot low yields in the quinoline-pyrrolidine ether formation step?
Methodological Answer:
Common issues and solutions:
- Side Reactions : Add a radical scavenger (e.g., BHT) to prevent quinoline ring oxidation .
- Poor Solubility : Switch to a polar aprotic solvent (DMSO or DMF) and increase reaction temperature to 80°C .
- Catalyst Deactivation : Use freshly distilled Pd(PPh) and degas solvents with argon to maintain catalytic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
